molecular formula C12H11NO4 B13136846 Methyl7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B13136846
M. Wt: 233.22 g/mol
InChI Key: KODOKXSNSPSQQO-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in the industrial production of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dione derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Antiviral Activity

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has demonstrated potential as an antiviral agent. Research indicates that derivatives of quinoline compounds can inhibit the replication of viruses, including Hepatitis B Virus (HBV). In vitro studies have shown that certain derivatives exhibit high inhibition rates against HBV at concentrations around 10 µM, suggesting their viability as therapeutic agents against viral infections .

Case Study: Hepatitis B Virus Inhibition

A study focused on the synthesis of various quinoline derivatives, including methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, found that these compounds could effectively inhibit HBV replication. The molecular docking simulations supported their potential as inhibitors by showing favorable interactions with viral proteins .

Anticancer Activity

The anticancer properties of methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate have been extensively studied. Compounds within this class have shown promising results in inhibiting cancer cell proliferation, particularly against breast cancer cell lines such as MCF-7.

Case Study: Anticancer Efficacy

In a comparative study, synthesized derivatives were tested against the MCF-7 cell line using the MTT assay. The results indicated that several compounds exhibited significant anticancer activity compared to the reference drug Doxorubicin (Dox), highlighting their potential as chemotherapeutic agents .

Antibacterial Activity

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate also exhibits antibacterial properties. Research has shown that quinolone derivatives can act as effective inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication.

Case Study: Inhibition of E. coli

A study evaluating the structure-activity relationship (SAR) of various quinolone derivatives found that modifications at specific positions significantly influenced antibacterial potency against various strains of E. coli and other Gram-negative bacteria. The compound's effectiveness was demonstrated through minimum inhibitory concentration (MIC) assays, revealing its potential in treating bacterial infections resistant to conventional antibiotics .

Summary Table of Applications

ApplicationActivity TypeKey Findings
AntiviralHepatitis B VirusHigh inhibition at 10 µM concentration
AnticancerBreast Cancer (MCF-7)Significant activity compared to Dox
AntibacterialE. coliEffective inhibition with optimized derivatives

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help improve cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and ester functionality at the 3-position differentiate it from other quinoline derivatives, making it a valuable compound for further research and development .

Biological Activity

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antiviral, anticancer, and antimicrobial effects, supported by various studies and data tables.

1. Chemical Structure and Properties

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate belongs to the class of quinoline derivatives, which are known for their broad spectrum of biological activities. The compound's structure can be represented as follows:

C12H11NO4\text{C}_{12}\text{H}_{11}\text{N}\text{O}_4

This molecular configuration contributes to its interaction with various biological targets.

2. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent , particularly against Hepatitis B Virus (HBV). In vitro experiments demonstrated that methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibited significant inhibition of HBV replication at a concentration of 10 µM. The mechanism of action appears to involve interference with viral entry and replication processes within host cells.

Table 1: Antiviral Activity Against HBV

CompoundConcentration (µM)% Inhibition
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate1085%
Reference Compound A1075%
Reference Compound B1060%

This data indicates that the compound is a potent candidate for further development as an antiviral therapeutic agent.

3. Anticancer Activity

The anticancer properties of methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate have been investigated in various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The compound demonstrated significant cytotoxic effects, with IC50 values indicating strong antiproliferative activity.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-71.4 ± 0.2Induction of apoptosis via caspase activation
Panc-11.2 ± 0.2Cell cycle arrest at G2/M phase

The mechanism involves apoptosis induction, as evidenced by increased levels of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2.

4. Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial and fungal strains. Studies have shown that methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate possesses significant antibacterial effects, making it a potential candidate for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These findings suggest that the compound could be effective in treating infections caused by resistant strains of bacteria and fungi.

5. Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of methyl 7-methoxy-2-oxo-1,2-dihydroquinoline derivatives:

  • Study on HBV Inhibition : A study conducted on HepG2 cells indicated that the compound significantly reduced HBV replication through molecular docking simulations that predicted strong binding affinity to viral proteins .
  • Anticancer Mechanisms : Another research highlighted that treatment with this compound led to cell cycle arrest in MCF-7 cells, which was confirmed through flow cytometry analysis .
  • Antimicrobial Efficacy : Research demonstrated that methyl 7-methoxy derivatives showed promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 7-methoxy-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-16-8-4-3-7-5-9(12(15)17-2)11(14)13-10(7)6-8/h3-6H,1-2H3,(H,13,14)

InChI Key

KODOKXSNSPSQQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)OC

Origin of Product

United States

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